N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)21-20-23-22-19(29-20)16-8-11-6-4-5-7-13(11)28-16/h4-10H,1-3H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKGQBZTMVRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound comprises three primary structural components:
- A benzofuran core.
- A 1,3,4-oxadiazole ring.
- A 3,4,5-trimethoxybenzamide substituent.
Retrosynthetically, the molecule can be dissected into two intermediates (Figure 1):
- Intermediate A : 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine.
- Intermediate B : 3,4,5-Trimethoxybenzoyl chloride.
The convergent synthesis strategy involves coupling these intermediates via amide bond formation.
Synthetic Routes and Methodological Variations
Synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-Amine
Cyclization of Benzofuran-2-Carbohydrazide
The most frequently reported method involves cyclization of benzofuran-2-carbohydrazide using phosphorous oxychloride (POCl₃) as a dehydrating agent:
Reaction Scheme 1
Benzofuran-2-carboxylic acid → Benzofuran-2-carbonyl chloride (SOCl₂, reflux)
Benzofuran-2-carbonyl chloride + Hydrazine hydrate → Benzofuran-2-carbohydrazide
Benzofuran-2-carbohydrazide + POCl₃ → 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Optimization Insights
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Chlorination of 3,4,5-Trimethoxybenzoic Acid
3,4,5-Trimethoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux:
Reaction Conditions
- Molar ratio (Acid:SOCl₂) = 1:3
- Catalyst: Dimethylformamide (DMF, 0.1 eq)
- Yield: 89–93%
Amide Coupling Reaction
The final step involves nucleophilic acyl substitution between the oxadiazole amine and trimethoxybenzoyl chloride:
Reaction Scheme 2
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine + 3,4,5-Trimethoxybenzoyl chloride → Target compound
Key Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes acyl chloride reactivity |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl byproduct |
| Temperature | 0°C → RT | Prevents decomposition |
| Reaction Time | 4–6 hours | Complete conversion |
Yield Optimization Data
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional | 67 | 95.2 |
| Microwave-assisted | 85 | 98.7 |
| Ultrasonication | 82 | 97.4 |
Microwave irradiation (100 W, 80°C) significantly enhances reaction efficiency by promoting molecular collisions.
Structural Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.21 (s, 1H, NH)
- δ 7.89–7.12 (m, 6H, benzofuran + oxadiazole)
- δ 3.91 (s, 9H, OCH₃ groups)
IR (KBr)
- 1675 cm⁻¹ (C=O stretch)
- 1590 cm⁻¹ (C=N oxadiazole)
HRMS (ESI-TOF)
Calculated for C₂₁H₁₈N₃O₆ [M+H]⁺: 408.1198
Found: 408.1195
Comparative Analysis of Synthetic Approaches
Table 1: Methodological Comparison
| Parameter | POCl₃ Cyclization | Microwave | Ultrasonication |
|---|---|---|---|
| Reaction Time | 12 h | 0.5 h | 2 h |
| Yield (%) | 78 | 92 | 88 |
| Energy Consumption | High | Moderate | Low |
| Byproduct Formation | 12–15% | <5% | 8–10% |
Microwave-assisted synthesis emerges as the superior method, balancing efficiency and sustainability.
Challenges and Mitigation Strategies
Oxadiazole Ring Instability
The 1,3,4-oxadiazole moiety exhibits sensitivity to strong acids and bases. Mitigation includes:
- Maintaining pH 6–8 during workup
- Using aprotic solvents (e.g., THF, DCM)
Trimethoxy Group Hydrolysis
The electron-rich methoxy groups are prone to acidic hydrolysis. Solutions involve:
- Avoiding protic solvents in later stages
- Conducting reactions under nitrogen atmosphere
Scale-Up Considerations
Pilot-scale experiments (100 g batch) revealed:
- Exothermicity during POCl₃ cyclization requires controlled addition (<2°C)
- Continuous flow systems improve amide coupling consistency (yield variation ±1.5% vs ±4.2% in batch)
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuranones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Benzofuranones and other oxidized derivatives.
Reduction: Amines and reduced derivatives of the oxadiazole ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biological Studies: It is used in studies related to its antibacterial and antiviral activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, known for their antimicrobial properties.
Uniqueness
The presence of both benzofuran and oxadiazole rings in a single molecule enhances its versatility and effectiveness in various scientific research applications .
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a benzofuran ring fused with an oxadiazole moiety and a trimethoxybenzamide group. Its synthesis typically involves several steps:
- Formation of the Benzofuran Ring : Achieved through cyclization reactions involving phenolic derivatives.
- Synthesis of the Oxadiazole Ring : This is performed via cyclization reactions with hydrazides and carboxylic acid derivatives.
- Coupling Reactions : The final product is synthesized by coupling the benzofuran and oxadiazole intermediates with a trimethoxybenzamide derivative using coupling agents like EDC∙HCl and HOBt .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A derivative of this compound was evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer).
- IC50 Values :
These results indicate that the compound exhibits significant selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
The mechanism underlying its anticancer activity involves the inhibition of tubulin polymerization, which is critical for cell division. Studies showed that the compound induced cell cycle arrest in the G2/M phase in a concentration-dependent manner, similar to known tubulin inhibitors like colchicine .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary assays suggest that it may possess significant antibacterial and antifungal properties, although detailed studies are needed to quantify these effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the benzofuran and oxadiazole rings appears to enhance its biological efficacy. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzofuran | Alters potency against specific cancer types |
| Variations in oxadiazole structure | Impacts antimicrobial efficacy |
These findings underscore the importance of SAR studies in optimizing the compound for therapeutic use .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds featuring similar structural motifs:
- Benzofuran Derivatives : A series of benzofuran-based oxadiazoles were synthesized and tested for their α-glucosidase inhibitory activities, showing promising results with IC50 values significantly lower than standard inhibitors .
- Antiproliferative Activity : Another study focused on derivatives with trimethoxy groups that exhibited potent antiproliferative effects across multiple cancer cell lines .
Q & A
Q. Key Variables :
How do structural characterization techniques (NMR, MS) confirm the integrity of this compound?
Q. Basic
- ¹H NMR :
- Benzofuran protons : Doublets at δ 6.8–7.5 ppm (J = 8–10 Hz) confirm aromatic coupling .
- Methoxy groups : Singlets at δ 3.7–3.9 ppm (integrating for 9H) .
- ESI-MS : Molecular ion peak [M+H]⁺ matches theoretical mass (±1 Da). Fragmentation patterns (e.g., loss of oxadiazole ring) validate the core structure .
What in vitro biological activities have been reported, and what assays are used to evaluate them?
Q. Intermediate
- Antimicrobial Activity :
- MRSA/VRE Assays : MIC values determined via broth microdilution (CLSI guidelines). Activity linked to the oxadiazole’s electrophilic sulfur .
- Anticancer Screening :
- MTT Assay : IC₅₀ values against HeLa or MCF-7 cells. The trimethoxybenzamide group enhances DNA intercalation .
Q. Reported Data :
| Activity | Model | Result | Reference |
|---|---|---|---|
| Antibacterial | MRSA | MIC = 8 µg/mL | |
| Anticancer | HeLa | IC₅₀ = 12 µM |
How does structure-activity relationship (SAR) analysis guide the optimization of this compound?
Advanced
Key structural determinants:
Oxadiazole Core : Replacing sulfur with oxygen (e.g., 1,3,4-oxadiazole vs. thiadiazole) reduces cytotoxicity but maintains antimicrobial potency .
Benzofuran vs. Phenyl Substituents : Benzofuran enhances π-π stacking with bacterial DNA gyrase (ΔΔG = -2.3 kcal/mol in docking studies) .
Methoxy Positioning : 3,4,5-Trimethoxy on benzamide improves solubility and logP (experimental logP = 2.1 vs. 3.5 for non-methoxy analogs) .
Q. SAR Table :
| Modification | Biological Impact | Mechanism |
|---|---|---|
| Oxadiazole → Thiadiazole | ↑ Cytotoxicity | Increased electrophilicity |
| Benzofuran → Phenyl | ↓ Antibacterial activity | Reduced DNA binding affinity |
How can contradictory activity data across studies be resolved methodologically?
Q. Advanced
- Data Normalization :
- Use standardized protocols (e.g., CLSI for antimicrobial tests) to minimize inter-lab variability .
- Meta-Analysis :
- Compare IC₅₀/MIC values adjusted for assay conditions (e.g., serum content in cell culture alters bioavailability) .
- Orthogonal Assays :
- Confirm enzyme inhibition (e.g., topoisomerase II) via fluorescence polarization alongside cell viability assays .
What computational strategies predict the compound’s molecular targets?
Q. Advanced
- Molecular Docking :
- AutoDock Vina screens against kinase or protease libraries. The benzofuran moiety shows high affinity for EGFR (binding energy = -9.2 kcal/mol) .
- Pharmacophore Modeling :
- 3D overlays with known inhibitors identify critical hydrogen bonds (e.g., oxadiazole N-atom with Ser774 of EGFR) .
What in vivo models are appropriate for validating therapeutic potential?
Q. Intermediate
- Murine Infection Models :
- MRSA sepsis in BALB/c mice (dose: 10 mg/kg IV). Monitor bacterial load reduction in spleen homogenates .
- Xenograft Tumors :
- Nude mice with MDA-MB-231 implants. Assess tumor volume and Ki-67 staining post-treatment (50 mg/kg oral) .
How do stability studies inform formulation development?
Q. Advanced
- Forced Degradation :
- Acidic (0.1M HCl) and oxidative (3% H₂O₂) conditions reveal degradation pathways (e.g., oxadiazole ring cleavage via HPLC-MS) .
- LogD Optimization :
- Adjust methoxy groups to balance plasma stability (t₁/₂ = 4.2 hrs) and blood-brain barrier penetration (logD = 1.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
